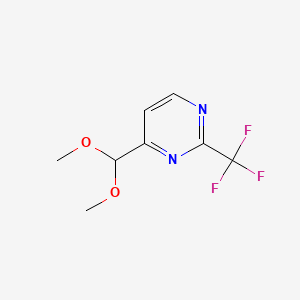

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C8H9F3N2O2 and its molecular weight is 222.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Activity

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine has been explored for its potential in antiviral applications. In one study, derivatives of this compound, specifically 5-(dimethoxymethyl)-2'-deoxyuridine, demonstrated significant antiviral activity against orthopoxviruses like vaccinia and cowpox viruses in human fibroblast cells. This activity appears to be independent of decomposition into 5-formyl-2'-deoxyuridine, which lacks antiviral properties, highlighting the unique efficacy of the dimethyl gem diether congener (Fan et al., 2006).

Antimicrobial and Anticancer Activity

A series of novel fused pyrimidine derivatives, possessing a trifluoromethyl moiety, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, derived from reactions involving enaminone and heterocyclic amines, showed pronounced inhibitory effects on the growth of tested cell lines, indicating potential applications in antimicrobial and anticancer therapies (Al-Bogami et al., 2018).

Structural and Molecular Applications

In the realm of structural chemistry, the synthesis and characterization of compounds like ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine have been conducted. These studies offer insights into the molecular conformations and hydrogen bonding patterns of pyrimidine derivatives, contributing to a deeper understanding of molecular interactions and structural properties (Song et al., 2010).

Nonlinear Optical Exploration

Pyrimidine derivatives are also notable for their applications in nonlinear optics (NLO). A study on thiopyrimidine derivatives, focusing on their structural parameters and NLO properties, highlighted the significance of pyrimidine rings in optoelectronic applications. This research demonstrated the potential of these compounds in advancing the field of NLO and optoelectronics (Hussain et al., 2020).

DNA Repair and Photoprotection

The role of pyrimidine derivatives in DNA repair and photoprotection is another crucial area of research. Studies on DNA photolyases, which repair UV-induced DNA damage like cyclobutane pyrimidine dimers, underscore the importance of understanding pyrimidine chemistry in biological systems. This research contributes to the broader understanding of cellular repair mechanisms and UV-induced DNA damage (Kim et al., 1994).

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , which plays a crucial role in cell proliferation and survival.

Mode of Action

Pyrimidine derivatives have been shown to inhibit egfr tyrosine kinase . This inhibition could potentially disrupt the signaling pathways that promote cell proliferation and survival, leading to anti-proliferative effects.

Biochemical Pathways

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can affect multiple downstream pathways, including the pi3k/akt and mapk pathways , which are involved in cell proliferation, survival, and differentiation.

Result of Action

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can lead to anti-proliferative effects , potentially disrupting the growth and survival of cancer cells.

Propriétés

IUPAC Name |

4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-14-6(15-2)5-3-4-12-7(13-5)8(9,10)11/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSZUWDVGYPDPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590276 |

Source

|

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878760-47-5 |

Source

|

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.